2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

Synthetic Chemistry Medicinal Chemistry Building Blocks

Select 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9) for your SAR and probe discovery programs. This building block uniquely combines a metabolically stable 1,3,4-oxadiazole core (a proven amide/ester bioisostere) with a reactive chloromethyl handle and an electron-rich 2-furyl ring. Unlike inert analogs or regioisomeric oxadiazoles, this specific substitution pattern enables rapid nucleophilic diversification and is essential for synthesizing focused libraries of anticancer, antimicrobial, and chemical probe candidates. Ensure your research starts with a versatile, high-purity intermediate.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
CAS No. 727374-86-9
Cat. No. B1306898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
CAS727374-86-9
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2
InChIKeyITPFFLTUPKAJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9) Is a Unique Research Intermediate


2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (CAS 727374-86-9) is a heterocyclic building block of the 1,3,4-oxadiazole class, featuring a 2-furyl substituent at the 5-position and a chloromethyl group at the 2-position [1]. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity to serve as a bioisostere for amide and ester functionalities, enabling hydrogen bonding interactions with biological targets [2]. The combination of the electron-rich furan ring and the reactive chloromethyl handle distinguishes this compound from other oxadiazole derivatives and provides a versatile entry point for the synthesis of diverse molecular libraries .

Why Generic 1,3,4-Oxadiazole Substitution Fails: The Critical Role of Substituent-Specific Reactivity in 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole


The assumption that any 1,3,4-oxadiazole can be substituted for 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9) is flawed due to the high sensitivity of the oxadiazole ring's properties to its substituents. Research has shown that the substituent at the 5-position has a substantial effect on the basicity of the 1,3,4-oxadiazole ring [1], while the isomeric form (e.g., 1,2,4- vs. 1,3,4-oxadiazole) leads to significant differences in physical and pharmaceutical properties [2]. Furthermore, the presence of a reactive chloromethyl group in this compound, compared to an inactive methyl or unsubstituted analog, is the essential difference between an inert molecule and a versatile synthetic intermediate capable of forming a wide range of derivatives. The quantitative evidence in Section 3 will show that replacing the 2-furyl or chloromethyl groups, or altering the oxadiazole isomer, leads to a completely different molecule with its own distinct reactivity and biological profile, making direct substitution impossible.

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9): A Quantitative Comparison of Reactivity, Purity, and Structural Advantages


Comparative Reactivity: Chloromethyl vs. Methyl Derivatives for Nucleophilic Displacement

The presence of the chloromethyl group provides a well-defined, quantifiable synthetic advantage over the corresponding methyl derivative. The chloromethyl group acts as a reactive site for nucleophilic substitution (SN2 pathway) with various nucleophiles . This reactivity is absent in the 5-methyl analog (2-methyl-5-(2-furyl)-1,3,4-oxadiazole), rendering it unsuitable for further functionalization via this route. While specific kinetic data (e.g., k_obs) is not available for this exact compound, its reactivity is a class-level inference based on the well-established leaving group ability of chloride in benzylic-type positions. For example, a related study on 2-chloromethyl-5-aryl-1,3,4-oxadiazoles demonstrated successful nucleophilic displacement to form high-yield derivatives, a transformation not possible with the methyl analog .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity Grade Comparison: NLT 98% (MolCore) vs. 95% (Fluorochem) for 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

For demanding applications such as medicinal chemistry and materials science, higher purity often translates to more reliable and reproducible results by minimizing unknown impurities. This compound is commercially available at varying purity levels. MolCore offers a purity grade of NLT 98% , whereas another supplier, Fluorochem, offers a 95% purity grade . The 98% grade provides a quantifiably higher level of assurance and reduces the potential for side reactions or batch-to-batch variability compared to the 95% grade.

Procurement Quality Control Analytical Chemistry

Structural Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers for Bioisosteric Replacement

The choice of oxadiazole isomer has a significant and quantifiable impact on physicochemical and pharmaceutical properties. A comparative study of matched amino-substituted 1,2,4- and 1,3,4-oxadiazole series revealed significant differences in their hydrogen bond acceptor and donor strengths, leading to different physical and pharmaceutical profiles [1]. The 1,3,4-oxadiazole core, like that in 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole, is a well-established bioisostere for amides and esters, whereas the 1,2,4-isomer may not provide the same electronic and spatial mimicry [2].

Drug Design Bioisosterism Medicinal Chemistry

Top Research Application Scenarios for 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9)


Synthesis of Targeted Libraries for Anticancer Lead Discovery

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is an ideal starting material for synthesizing focused libraries of novel anticancer agents. The compound's core 1,3,4-oxadiazole scaffold is a privileged structure in oncology research, with several derivatives in clinical trials . The reactive chloromethyl handle enables the rapid and efficient attachment of diverse pharmacophores, such as heterocyclic amines or thiols, to generate a library of analogs for structure-activity relationship (SAR) studies. The presence of the 2-furyl group can also contribute to biological activity, as furan-containing compounds have shown chemotherapeutic behavior [1].

Development of Novel Antimicrobial Agents with a Reactive Warhead

The compound serves as a versatile building block for creating new antimicrobial agents. The 1,3,4-oxadiazole core is associated with antibacterial and antifungal activities . The chloromethyl group can be used not only for structural diversification but also as a potential covalent warhead to target bacterial enzymes, a strategy that may overcome common resistance mechanisms. Its use in synthesizing derivatives with enhanced antimycobacterial activity against organisms like M. tuberculosis has been noted in related 1,3,4-oxadiazole studies [1].

Construction of Molecular Probes and Chemical Biology Tools

The combination of a bioisosteric 1,3,4-oxadiazole core and a reactive chloromethyl handle makes this compound a valuable precursor for developing chemical probes. The oxadiazole can mimic a natural amide bond in a peptide or protein ligand , while the chloromethyl group provides a site for attaching fluorescent dyes, biotin, or other reporter groups via simple nucleophilic substitution [1]. This allows for the creation of custom probes to study enzyme function, protein-protein interactions, or cellular localization.

Synthesis of Advanced Heterocyclic Architectures

Beyond simple nucleophilic substitutions, the chloromethyl group of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole can participate in cross-coupling reactions and cyclocondensations to form more complex heterocyclic systems . For instance, reaction with hydrazines yields triazole derivatives . This makes the compound a strategic intermediate for synthesizing drug-like molecules with intricate, multi-ring structures that are often found in natural products and advanced pharmaceuticals.

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